molecular formula C18H19F3N8O4S2 B10930479 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10930479
M. Wt: 532.5 g/mol
InChI Key: BGSIDJROLDTVNX-UHFFFAOYSA-N
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Description

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound that features a diverse array of functional groups, including tetrazole, pyrazole, and bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The tetrazole ring can be synthesized through the reaction of nitriles with sodium azide in the presence of zinc salts as catalysts . The pyrazole ring can be formed via cycloaddition reactions involving hydrazines and 1,3-diketones . The final compound is obtained by coupling these intermediates under controlled conditions, often involving the use of protecting groups and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids, depending on the specific reaction mechanism.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The tetrazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to a range of biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups and structural features. This allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H19F3N8O4S2

Molecular Weight

532.5 g/mol

IUPAC Name

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19F3N8O4S2/c1-7-4-10(18(19,20)21)24-29(7)8(2)13(30)22-11-14(31)28-12(16(32)33)9(5-34-15(11)28)6-35-17-23-25-26-27(17)3/h4,8,11,15H,5-6H2,1-3H3,(H,22,30)(H,32,33)

InChI Key

BGSIDJROLDTVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)(F)F

Origin of Product

United States

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